molecular formula C18H24N2O4 B2535568 tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-1'-carboxylate CAS No. 2138211-63-7

tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-1'-carboxylate

Cat. No.: B2535568
CAS No.: 2138211-63-7
M. Wt: 332.4
InChI Key: IMEAEVVVTYUBKX-UHFFFAOYSA-N
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Description

tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-1’-carboxylate: is a complex organic compound with a unique spiro structure. This compound is characterized by its spiro linkage, which connects two different ring systems, namely a benzoxazepine and a piperidine ring. The tert-butyl group and the oxo functional group further contribute to its distinct chemical properties.

Preparation Methods

The synthesis of tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-1’-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Ring: This step typically involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable carbonyl compound under acidic or basic conditions.

    Spiro Formation: The spiro linkage is formed by reacting the benzoxazepine intermediate with a piperidine derivative. This step often requires the use of a strong base, such as sodium hydride, to facilitate the nucleophilic attack.

    tert-Butyl Protection:

Chemical Reactions Analysis

tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-1’-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-1’-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spiro structure. This interaction can modulate various biochemical pathways, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic compounds, such as:

    Spiro[cyclohexane-1,4’-piperidine]: This compound has a similar spiro linkage but lacks the benzoxazepine ring and tert-butyl group.

    Spiro[indoline-3,4’-piperidine]: This compound features an indoline ring instead of a benzoxazepine ring.

    Spiro[benzofuran-2,4’-piperidine]: This compound contains a benzofuran ring instead of a benzoxazepine ring.

The uniqueness of tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-1’-carboxylate lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 5-oxospiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-10-8-18(9-11-20)12-19-15(21)13-6-4-5-7-14(13)23-18/h4-7H,8-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEAEVVVTYUBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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